![molecular formula C19H16N4O2 B2491037 N-((5-(furan-2-il)piridin-3-il)metil)-2-(1H-benzo[d]imidazol-1-il)acetamida CAS No. 2034466-55-0](/img/structure/B2491037.png)
N-((5-(furan-2-il)piridin-3-il)metil)-2-(1H-benzo[d]imidazol-1-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound under discussion belongs to a class of molecules that have been extensively explored for their chemical and biological properties. Similar compounds have demonstrated a wide range of activities, including acting as potent inhibitors or reactants in various chemical reactions, indicating the significance of this molecule's structure in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar compounds involves multistep reactions, starting with basic heterocyclic scaffolds like benzimidazoles and furans. A notable example is the synthesis of compounds with enhanced aqueous solubility and significant biological activity through the introduction of piperazine units and optimization of the linker between the head and tail moieties (Shibuya et al., 2018). These strategies highlight the complex nature of synthesizing these molecules, focusing on enhancing their physicochemical properties.
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of heterocyclic rings, such as benzimidazole and furan, linked through various functional groups. The structural analysis often involves X-ray diffraction, NMR, and other spectroscopic methods to elucidate the arrangement of atoms and the stereochemistry of the molecule. These structural features are crucial for the molecule's reactivity and interaction with biological targets.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including multicomponent reactions, cycloadditions, and nucleophilic substitutions, demonstrating their versatility as synthetic intermediates (Pan et al., 2010). Their chemical properties are significantly influenced by the presence of reactive functional groups and the overall molecular architecture, which dictate their reactivity patterns and stability.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are closely related to their molecular structure. Modifications in the molecular backbone or the introduction of substituents can markedly enhance their solubility and oral absorption, as seen in compounds designed for improved pharmacokinetic profiles (Shibuya et al., 2018).
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antitumoral de los derivados basados en este compuesto. Por ejemplo, se sintetizaron nuevos derivados de 2-cloro-3-(1H-benzo[d]imidazol-2-il)quinolina y se evaluaron sus actividades inhibitorias contra líneas celulares tumorales como HepG2, SK-OV-3, NCI-H460 y BEL-7404 . Estos compuestos demostraron efectos inhibitorios de moderados a altos, lo que los convierte en candidatos prometedores para futuras investigaciones.
Actividad Antitumoral
En resumen, las diversas aplicaciones de este compuesto abarcan la investigación antitumoral, los materiales funcionales, la catálisis, los productos farmacéuticos, los agroquímicos y la tecnología de células solares. Su estructura y propiedades únicas lo convierten en un tema emocionante para futuras investigaciones y desarrollo . ¡Si necesita información más detallada sobre alguna aplicación específica, no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for maintaining cell structure, enabling cell movement, and facilitating cell division .
Mode of Action
This means they prevent the formation of microtubules, which can disrupt cell division and other cellular processes .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle, which is essential for cell division. This can lead to cell cycle arrest and apoptosis, or programmed cell death . This mechanism is often exploited in the development of anticancer drugs .
Result of Action
The inhibition of tubulin polymerization and disruption of cell division can lead to cell death. This can be beneficial in the context of cancer treatment, where the aim is to kill rapidly dividing cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(12-23-13-22-16-4-1-2-5-17(16)23)21-10-14-8-15(11-20-9-14)18-6-3-7-25-18/h1-9,11,13H,10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJXPXYVKZOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

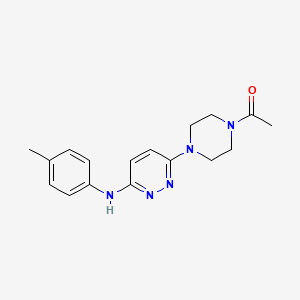
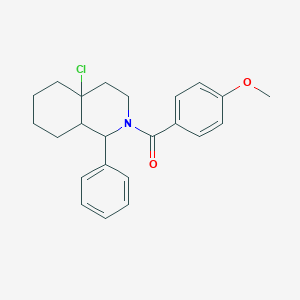
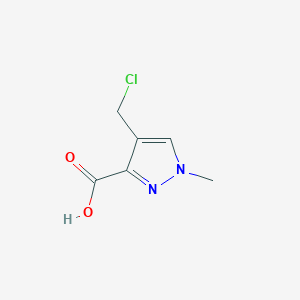
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)
![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)
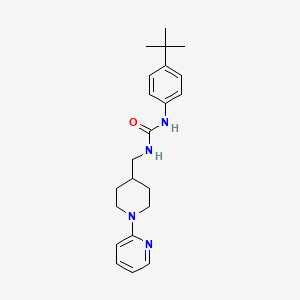

![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2490970.png)
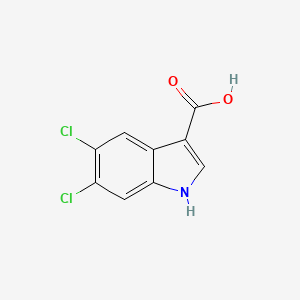
![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)
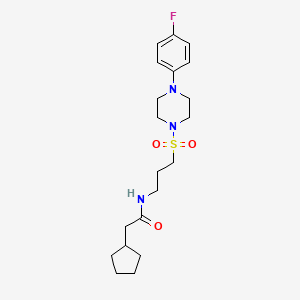
![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)